molecular formula C10H11NO3 B3048769 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid CAS No. 181021-86-3

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid

Cat. No.: B3048769
CAS No.: 181021-86-3
M. Wt: 193.2 g/mol
InChI Key: UHPGAHWIJWPXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused ring structure, which includes a quinoline core with a carboxylic acid group at the 4-position and a keto group at the 2-position. It has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction is usually carried out in acetic acid or refluxing ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and cyclocondensation are scalable and can be adapted for larger-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Esters and amides of quinoline carboxylic acid.

Scientific Research Applications

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential anti-inflammatory and analgesic activities.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals with various therapeutic effects.

    Industry: The compound’s derivatives are explored for their potential use in materials science and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways to exert its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
  • 5-Oxo-1,2,5,6,7,8-hexahydroquinoline
  • 2-Thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGAHWIJWPXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570537
Record name 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181021-86-3
Record name 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Reactant of Route 2
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Reactant of Route 3
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Reactant of Route 4
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.